molecular formula C7HF13 B14475687 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene CAS No. 67437-94-9

1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene

Cat. No.: B14475687
CAS No.: 67437-94-9
M. Wt: 332.06 g/mol
InChI Key: PUIDVIJPWWPRTF-UHFFFAOYSA-N
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Description

1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C7HF13. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene typically involves the fluorination of hexene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the double bond results in the formation of a fully saturated fluorinated hexane derivative .

Scientific Research Applications

1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing reaction pathways and product formation .

Properties

CAS No.

67437-94-9

Molecular Formula

C7HF13

Molecular Weight

332.06 g/mol

IUPAC Name

1,1,1,3,4,4,5,5,6,6-decafluoro-2-(trifluoromethyl)hex-2-ene

InChI

InChI=1S/C7HF13/c8-2(1(6(15,16)17)7(18,19)20)4(11,12)5(13,14)3(9)10/h3H

InChI Key

PUIDVIJPWWPRTF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=C(C(F)(F)F)C(F)(F)F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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